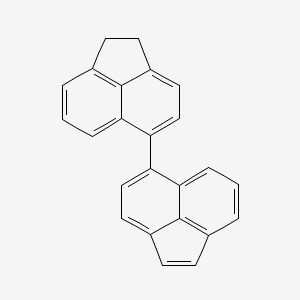
1,2-Dihydro-5,5'-biacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-5,5’-biacenaphthylene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of two acenaphthylene units connected via a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5,5’-biacenaphthylene typically involves the coupling of two acenaphthylene units. One common method is the catalytic hydrogenation of acenaphthylene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of 1,2-Dihydro-5,5’-biacenaphthylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-5,5’-biacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce functional groups onto the aromatic rings, using reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated acenaphthylene.
Substitution: Halogenated or nitrated acenaphthylene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-5,5’-biacenaphthylene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A precursor to 1,2-Dihydro-5,5’-biacenaphthylene, with a simpler structure.
Acenaphthoquinone: An oxidized derivative with distinct chemical properties.
Naphthalene: A related polycyclic aromatic hydrocarbon with a simpler structure.
Uniqueness
1,2-Dihydro-5,5’-biacenaphthylene is unique due to its dimeric structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
749921-52-6 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
5-(1,2-dihydroacenaphthylen-5-yl)acenaphthylene |
InChI |
InChI=1S/C24H16/c1-3-15-7-9-17-11-13-19(21(5-1)23(15)17)20-14-12-18-10-8-16-4-2-6-22(20)24(16)18/h1-7,9,11-14H,8,10H2 |
Clave InChI |
ZKKJLJZVPHIMRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C4=CC=C5C=CC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
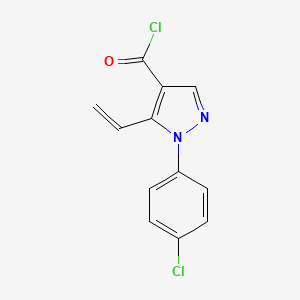
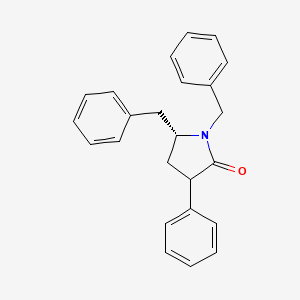
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
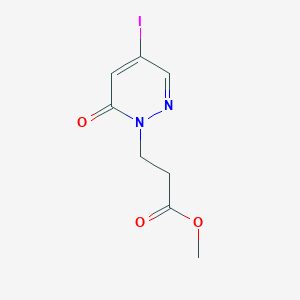
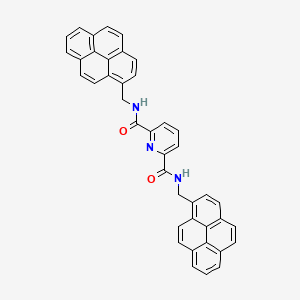


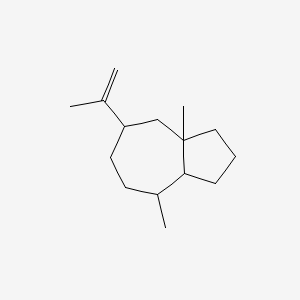
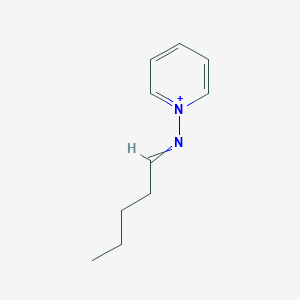
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
